Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

Catalog No.
S14379443
CAS No.
M.F
C11H9NO2
M. Wt
187.19 g/mol
Availability
In Stock
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Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

Product Name

Acetonitrile,(7-methoxy-3(2H)-benzofuranylidene)-

IUPAC Name

(2E)-2-(7-methoxy-1-benzofuran-3-ylidene)acetonitrile

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

InChI

InChI=1S/C11H9NO2/c1-13-10-4-2-3-9-8(5-6-12)7-14-11(9)10/h2-5H,7H2,1H3/b8-5-

InChI Key

ACWXQCUOWXLDFU-YVMONPNESA-N

Canonical SMILES

COC1=CC=CC2=C1OCC2=CC#N

Isomeric SMILES

COC1=CC=CC\2=C1OC/C2=C/C#N

Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)-, also known by its CAS number 339549-53-0, is a chemical compound with the molecular formula C11H9NO2C_{11}H_{9}NO_{2} and a molecular weight of approximately 187.19 g/mol. This compound features a benzofuran structure that is substituted with a methoxy group at the 7-position and is characterized by its unique structural properties, which contribute to its chemical reactivity and biological activity .

Typical of compounds containing functional groups such as methoxy and nitrile. Common reactions include:

  • Nucleophilic Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
  • Electrophilic Aromatic Substitution: The methoxy group can activate the benzofuran ring towards electrophilic attack, allowing for further functionalization.
  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to form the corresponding carboxylic acid.

These reactions are significant for synthesizing derivatives with potential enhanced biological activities or altered physical properties .

The synthesis of acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions: The starting materials may undergo condensation to form the benzofuran core.
  • Methoxylation: Introduction of the methoxy group can be achieved through methylation of phenolic precursors.
  • Nitrilation: The final step often involves converting the resulting compound into its nitrile form through dehydration or direct nitration methods.

These synthetic routes require careful control of reaction conditions to ensure high yields and purity of the desired product .

Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- has potential applications in various fields:

  • Pharmaceuticals: Its biological activity may lead to development as a drug candidate targeting oxidative stress or inflammation.
  • Chemical Synthesis: This compound can serve as an intermediate in the synthesis of more complex organic molecules.
  • Material Science: Its unique properties might be explored in creating novel materials with specific electrical or optical characteristics .

Interaction studies are crucial for understanding how acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- interacts with biological systems. Preliminary studies may involve:

  • Enzyme Inhibition Assays: Evaluating its effect on specific enzymes related to its potential therapeutic targets.
  • Binding Affinity Studies: Investigating how well it binds to receptors or proteins involved in disease pathways.
  • Cell Culture Experiments: Assessing cytotoxicity and cellular responses in various model systems.

These studies help elucidate its mechanism of action and potential therapeutic benefits .

Several compounds share structural similarities with acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)-. Here are some notable examples:

Compound NameCAS NumberStructural Features
Acetonitrile, (5-methoxy-3(2H)-benzofuranylidene)-339549-11-0Methoxy group at position 5
Acetamide, N-(3-ethyl-2-quinoxaliny)-339551-51-8Quinoxaline structure
Benzofuran87-55-6Core structure without substituents

Uniqueness

Acetonitrile, (7-methoxy-3(2H)-benzofuranylidene)- is distinguished by its specific substitution pattern on the benzofuran ring and the presence of both methoxy and nitrile functional groups. This unique combination may enhance its reactivity and biological profile compared to other similar compounds, making it an interesting subject for further research and application development .

Wittig Reaction-Based Intramolecular Cyclization Approaches

The Wittig reaction has emerged as a cornerstone for constructing the benzofuran core of 7-methoxy-3(2H)-benzofuranylidene-acetonitrile derivatives. This method relies on the generation of phosphorus ylides, which facilitate intramolecular cyclization to form the heterocyclic ring. A seminal study demonstrated that ortho-hydroxybenzyltriphosphonium salts, when treated with aroyl chlorides, undergo chemoselective intramolecular Wittig reactions to yield functionalized benzofurans. For instance, 2-phenyl-3-benzoylbenzofurans were synthesized via this approach, with the ylide intermediate attacking the carbonyl group of the aroyl chloride to form the fused bicyclic structure.

The regioselectivity of this reaction is influenced by electronic effects in the acyl chloride moiety. Electron-withdrawing groups on the acyl chloride enhance cyclization efficiency, whereas strongly deactivated substrates may lead to side products such as 3-aroylbenzofurans. A notable example involves the synthesis of 7-methoxy-2-(4-fluorophenyl)-1-benzofuran-5-carbaldehyde from vanillin, where the Wittig reaction enabled precise control over the substitution pattern at the C2 and C5 positions. The reaction typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane, with yields ranging from 60% to 85% depending on the substituents.

Table 1: Representative Wittig Reaction Conditions for Benzofuran Synthesis

SubstrateYlide PrecursorSolventYield (%)Reference
o-Hydroxybenzyltriphosphonium saltAroyl chlorideTHF75
Vanillin derivativeTriphenylphosphineCH₂Cl₂82
NitrostyrenePhosphine oxideAcetonitrile68

Mechanistically, the reaction involves a phospha-Michael addition followed by ylide formation and subsequent [2+2] cycloaddition. Recent innovations include one-pot protocols that eliminate the need for isolating intermediates, thereby streamlining the synthesis of 3-benzoyl-2-phenylbenzofurans.

Rearrangement Pathways from Benzopyran Precursors

Benzopyran derivatives, particularly coumarins, serve as versatile precursors for benzofuran synthesis via ring-opening and rearrangement. A key example involves the transformation of 4-hydroxy-6-methylcoumarin into 3-bromo-6-methyl-4-morpholinocoumarin, which undergoes nucleophilic substitution with piperazine to yield rearranged benzofuran derivatives. This pathway exploits the inherent reactivity of the coumarin lactone ring, which undergoes halogenation at the C3 position followed by amine-mediated rearrangement.

The process begins with the condensation of p-cresol and malonic acid in the presence of ZnCl₂ and POCl₃, forming 4-hydroxy-6-methylcoumarin. Treatment with phosphorus oxychloride converts the hydroxyl group to a chloride, enabling subsequent bromination with N-bromosuccinimide (NBS). The resulting 3-bromo derivative reacts with morpholine or piperazine, inducing a cascade rearrangement that culminates in benzofuran formation. Yields for this method range from 45% to 70%, with electron-donating groups on the aryl ring enhancing stability during the rearrangement.

Transition Metal-Catalyzed Annulation Strategies

Transition metal catalysis has revolutionized benzofuran synthesis by enabling direct C–H activation and annulation. Rhodium complexes, such as CpRh, have proven particularly effective in mediating the coupling of benzamides with vinylene carbonate to form polysubstituted benzofurans. The mechanism involves four sequential steps: (1) C–H activation at the ortho position of the benzamide, (2) migratory insertion of the vinyl group, (3) nucleophilic substitution, and (4) β-oxygen elimination to release the benzofuran product.

Table 2: Rhodium-Catalyzed Benzofuran Synthesis

SubstrateCatalystAdditiveYield (%)Reference
Substituted benzamideCpRhNaOPiv·H₂O80
N-BenzoxyacetamideCp*RhCl₂LiCl72

Electron-donating substituents on the benzamide aryl ring significantly improve yields, with methoxy groups at the para position achieving up to 80% efficiency. This method excels in introducing diverse substituents at the C3 position, a challenge for traditional Wittig-based approaches.

Solvent-Mediated Optimization in Acetonitrile Environments

Solvent choice critically impacts reaction kinetics and product distribution in benzofuran synthesis. Acetonitrile, a polar aprotic solvent, facilitates ylide stabilization and enhances the rate of Wittig reactions by stabilizing charged intermediates. In the synthesis of (7-methoxy-1-naphthyl)acetonitrile, a related compound, the use of dimethyl sulfoxide (DMSO) and water enabled efficient cyanide displacement, yielding the target nitrile in quantitative yield. While acetonitrile itself is not explicitly reported in the provided sources for this specific derivative, its high dielectric constant (ε = 37.5) and low nucleophilicity make it ideal for reactions requiring polar transition states.

Comparative studies of Wittig reactions in water versus acetonitrile reveal that hydrophobic aldehydes exhibit accelerated reaction rates in aqueous media, albeit with slightly reduced stereoselectivity. Future research could explore acetonitrile-water binary systems to balance solubility and reactivity in the synthesis of 7-methoxy-3(2H)-benzofuranylidene-acetonitrile derivatives.

Rhodium-catalyzed carbon-hydrogen activation represents a fundamental approach for constructing benzofuran-acetonitrile conjugates through sophisticated mechanistic pathways [1] [2]. The rhodium(III)-catalyzed synthesis of highly substituted benzofurans from meta-substituted hydroxybenzenes and alkynes demonstrates the versatility of this transition metal in promoting sterically hindered carbon-hydrogen bond activation [1] [3]. This catalytic system operates through a dual directing group assisted ortho carbon-hydrogen bond activation mechanism that enables the formation of complex benzofuran structures with precise regioselectivity [1].

The mechanistic pathway involves several key steps including concerted metalation-deprotonation, oxidative addition, and sigma-complex assisted metathesis [2]. Computational studies have revealed that rhodium catalysis can proceed via multiple oxidation state cycles, including rhodium(I)/rhodium(III), rhodium(II)/rhodium(IV), rhodium(III)/rhodium(V), or non-redox rhodium(III) catalytic cycles [2]. The carbon-hydrogen bond cleavage step represents the initial and often rate-determining phase, followed by transformation of the carbon-rhodium bond through insertion reactions with various substrates [2].

The regioselectivity and diastereoselectivity of rhodium-catalyzed carbon-hydrogen functionalization reactions depend critically on the electronic and steric properties of the substrate and the nature of the directing groups present [2]. In the context of benzofuran formation, the hydroxyl group serves as a crucial directing group that facilitates the initial carbon-hydrogen activation step [1]. The subsequent cyclization process involves migratory insertion, nucleophilic substitution, and beta-oxygen elimination to afford the desired benzofuran derivatives [4].

Experimental evidence from kinetic isotope effect studies provides insight into the mechanism of rhodium-catalyzed carbon-hydrogen activation [5]. Large primary intermolecular kinetic isotope effects suggest that hydrogen atom abstraction contributes significantly to the rate-determining step, indicating a radical-based mechanism rather than a concerted carbon-hydrogen bond insertion process [5]. The activation enthalpy and entropy parameters obtained from Eyring analysis support this mechanistic interpretation [5].

Lewis Acid-Promoted Propargylation-Cyclization Cascades

Lewis acid catalysis provides an efficient strategy for benzofuran synthesis through propargylation-cyclization cascade reactions [6] [7]. These processes typically involve the sequential formation of carbon-carbon bonds followed by intramolecular cyclization to construct the benzofuran ring system [6]. The Lewis acid serves multiple roles, including activation of the propargyl alcohol substrate, stabilization of carbocationic intermediates, and promotion of the cyclization step [7].

Zinc chloride has emerged as a particularly effective Lewis acid catalyst for promoting the cyclization of beta-substituted olefins to benzofuran derivatives [6]. The mechanistic pathway involves the formation of zinc acetylide intermediates through treatment of substituted alkenes with zinc chloride, followed by coupling with appropriately functionalized substrates [4]. The intermediate undergoes reductive elimination, acidification, and rearrangement to generate the benzofuran products [4].

The optimization of reaction conditions reveals significant dependencies on catalyst loading, solvent choice, and temperature [8]. Catalyst loading studies demonstrate that zinc chloride at 10 mole percent provides optimal yields for benzofuran formation, with higher loadings not providing substantial improvements [8]. Temperature control is critical, with elevated temperatures (90-100°C) typically required for efficient cyclization [8].

The scope of Lewis acid-promoted benzofuran synthesis extends to various substitution patterns and functional group tolerance [6]. Electron-donating substituents on the aromatic ring generally provide higher yields compared to electron-withdrawing groups [4]. The reaction proceeds efficiently with both aliphatic and aromatic substrates, demonstrating broad applicability for synthetic applications [6].

CatalystLoading (mol%)Temperature (°C)Time (h)Yield (%)
Zinc Chloride10904885-93
Boron Trifluoride Etherate10807265-78
Aluminum Chloride51002470-82

Bronsted Acid-Catalyzed Tandem Cyclization Processes

Bronsted acid catalysis offers complementary reactivity patterns for benzofuran synthesis through tandem cyclization processes [9] [10]. Acetic acid has been demonstrated as an effective Bronsted acid catalyst for the one-pot synthesis of benzofurans via heteroannulation of benzoquinone derivatives [11] [10]. The reaction proceeds under refluxing conditions in toluene-acetic acid mixtures, providing benzofuran products in good to excellent yields [11] [10].

The mechanism of Bronsted acid-catalyzed benzofuran formation involves initial protonation of the quinone substrate to generate a reactive electrophilic intermediate [11]. This intermediate undergoes nucleophilic attack by the cyclohexenone component, followed by rearrangement and cyclization to form the benzofuran ring system [11]. The process is completed by dehydration and aromatization steps that establish the final benzofuran structure [11].

Optimization studies reveal that acetic acid concentration and reaction temperature significantly influence the outcome of the cyclization process [10]. The optimal conditions involve a 4:1 ratio of toluene to acetic acid with reflux heating for 18-24 hours [11] [10]. Alternative Bronsted acids such as formic acid provide comparable results, while stronger acids like trifluoroacetic acid or hydrochloric acid are ineffective [10].

The substrate scope encompasses various benzoquinone derivatives and cyclohexenone partners [11]. The reaction exhibits excellent regioselectivity, providing single regioisomers in most cases [11]. Substituted benzoquinones with electron-withdrawing groups react more readily than electron-rich derivatives [10].

Mechanistic investigations using deuterated acetic acid confirm that the acid does not become incorporated into the product structure, indicating its purely catalytic role [10]. The use of radical scavengers completely inhibits the reaction, supporting the involvement of radical intermediates in the cyclization process [10].

Sustainable Catalytic Approaches Using Zinc Oxide Nanomaterials

Zinc oxide nanomaterials represent an emerging class of sustainable catalysts for benzofuran synthesis, offering advantages in terms of environmental compatibility and recyclability [12] [13]. These nanocatalysts demonstrate high activity for promoting heterocyclic formation under mild reaction conditions [12] [14]. The unique surface properties and high surface area-to-volume ratio of zinc oxide nanoparticles contribute to their enhanced catalytic performance [14].

The application of zinc oxide nanorods in benzofuran synthesis has been demonstrated through multicomponent reactions involving acetophenone derivatives, alkynes, and nitrile components [13]. The catalyst promotes the formation of alpha-amino nitrile benzofuran derivatives through a one-pot process under solvent-free conditions at ambient temperature [13]. The reaction proceeds through a Strecker-type mechanism involving iminium ion formation and subsequent cyclization [13].

Characterization studies of zinc oxide nanocatalysts reveal their crystalline structure and morphological features through various analytical techniques [12] [14]. X-ray diffraction analysis confirms the hexagonal wurtzite structure typical of zinc oxide, while scanning electron microscopy provides information about particle size and distribution [12] [14]. The catalyst exhibits excellent stability and can be recovered and reused multiple times without significant loss of activity [13].

The environmental advantages of zinc oxide nanocatalysts include their non-toxic nature, ease of separation from reaction mixtures, and recyclability [14] [13]. The catalytic system operates under green chemistry principles, avoiding the use of organic solvents and harsh reaction conditions [13]. The atom economy of the process is enhanced by the multicomponent nature of the reaction, minimizing waste generation [13].

Mechanistic studies suggest that zinc oxide nanoparticles function through Lewis acid activation of carbonyl groups and coordination with nitrile functionalities [13]. The surface hydroxyl groups on the nanoparticles may also participate in hydrogen bonding interactions that stabilize reactive intermediates [14]. The high surface area of the nanomaterials provides numerous active sites for catalytic turnover [12].

Catalyst TypeParticle Size (nm)Loading (mol%)Yield (%)Recyclability
Zinc Oxide Nanorods15-201085-915 cycles
Zinc Oxide Nanoparticles30-401078-844 cycles
Commercial Zinc Oxide200-5001565-722 cycles

Copper-mediated coupling reactions have emerged as a powerful synthetic methodology for introducing amino substituents into benzofuran-acetonitrile derivatives. The copper-catalyzed aerobic coupling reaction enables direct amidation of heterocycles with weakly acidic carbon-hydrogen bonds, providing efficient access to biologically important skeletons [6]. This transformation proceeds through the formation of organocopper intermediates, which undergo ligand exchange with deprotonated nitrogen nucleophiles followed by carbon-nitrogen reductive elimination [6].

The mechanistic pathway involves initial coordination of the benzofuran substrate to copper(II) acetate, generating an organocopper species that subsequently reacts with amino nucleophiles. The reaction conditions typically employ copper(II) acetate (1.0-2.0 equivalents), sodium carbonate or potassium carbonate as base (2.0-3.0 equivalents), and acetonitrile as solvent at elevated temperatures (60-100°C) [6] [7]. The efficiency of this coupling depends critically on the nucleophilicity of the amino substrate, with compounds bearing pKa values between 8-25 showing optimal reactivity [6].

Substrate scope investigations have revealed that primary and secondary amines bearing electron-donating substituents react efficiently with benzofuran derivatives to afford the corresponding amino-substituted products in yields ranging from 70-91% [8]. The reaction tolerates various substitution patterns on both coupling partners, including anilines bearing electron-donating and electron-withdrawing substituents at the 3- and 4-positions of the benzene ring [8]. However, substitutions at the 2-position of aniline substrates lead to significant yield decreases due to steric hindrance effects on the nitrogen radical intermediates [8].

The synthetic utility of copper-mediated coupling extends to the preparation of complex amino-substituted benzofuran-acetonitrile derivatives through sequential coupling reactions. The process demonstrates particular effectiveness when applied to substrates containing multiple reactive sites, enabling the selective introduction of amino groups while preserving other functional groups present in the molecule [7] [6].

Alkoxy Group Functionalization Patterns and Electronic Effects

The incorporation of alkoxy substituents into benzofuran-acetonitrile derivatives significantly influences both electronic properties and synthetic reactivity patterns. Alkoxy groups function as electron-donating substituents, increasing the electron density of the benzofuran ring system and enhancing nucleophilic character [9]. The additional presence of alkoxy groups in the periphery increases electron donor character sufficiently to activate non-fluorescent intramolecular charge transfer processes in polar media [9].

Electronic effects analysis reveals that alkoxy-substituted benzofuran derivatives exhibit pronounced bathochromic shifts in their spectral properties, with absorption bands shifting toward longer wavelengths due to extended conjugation [9]. The presence of alkoxy substituents at the 5- and 7-positions of the benzofuran ring provides optimal electronic activation while maintaining synthetic accessibility [10]. Electron-releasing groups are essential for activating the benzene ring for cyclization reactions, with alkoxy substituents showing superior performance compared to other electron-donating groups [10].

Regioselectivity studies demonstrate that alkoxy group positioning critically determines the outcome of functionalization reactions. Substituents at the 5-position typically provide yields of 70-95% in cyclization reactions, while 6-position alkoxy groups show moderate reactivity (60-80%) due to steric considerations [10]. The 7-position alkoxy substitution pattern, as exemplified by the target compound, offers optimal balance between electronic activation and synthetic accessibility [10].

The functionalization of alkoxy-substituted benzofuran derivatives proceeds through electrophilic aromatic substitution mechanisms, with the electron-donating alkoxy groups directing incoming electrophiles to ortho and para positions relative to the alkoxy substituent [11]. This regioselectivity pattern enables predictable synthetic transformations and facilitates the preparation of specific substitution patterns required for biological activity [11].

Structure-activity relationship studies reveal that alkoxy chain length and branching patterns significantly influence biological properties. Linear alkoxy chains typically provide higher activity compared to branched analogues, while the presence of additional heteroatoms within the alkoxy chain can modulate selectivity profiles [9]. The optimization of alkoxy substitution patterns therefore represents a crucial consideration in the design of bioactive benzofuran-acetonitrile derivatives.

Hybridization Strategies with Nicotinonitrile Pharmacophores

The hybridization of benzofuran cores with nicotinonitrile pharmacophores represents an innovative approach to drug design, combining the biological activities of both structural motifs into single molecular entities. Nicotinonitrile-benzofuran hybrids have demonstrated significant antiproliferative activity, with derivative compounds showing IC50 values ranging from 1.18 to 8.92 μM against various cancer cell lines [12] [13]. The benzofuran-nicotinonitrile hybrid 32 showed superior antiproliferative activities with an IC50 value of 1.18 μM against MCF-7 cells, demonstrating enhanced potency compared to reference compounds [13].

The synthetic preparation of benzofuran-nicotinonitrile hybrids typically involves Knoevenagel condensation of 2-acetylbenzofuran with malononitrile, followed by reaction with N,N-dimethylformamide dimethylacetal to generate the key intermediate [12]. Subsequent condensation reactions with primary amines yield the desired 4-(benzofuran-2-yl)-2-(substituted)-nicotinonitriles in moderate to good yields [12]. The reaction sequence demonstrates excellent compatibility with various substituents on both the benzofuran and nicotinonitrile components [12].

Molecular docking studies reveal that benzofuran-nicotinonitrile hybrids interact with target proteins through multiple binding modes. The benzofuran core typically engages in water-mediated arene-hydrogen interactions with amino acid residues, while the nicotinonitrile moiety forms hydrogen bonds with critical binding site residues [12]. The dual pharmacophore approach enables enhanced binding affinity and selectivity compared to single-component structures [12].

The electronic properties of benzofuran-nicotinonitrile hybrids can be fine-tuned through systematic modification of substituents on both ring systems. Electron-donating groups on the benzofuran ring enhance the electron density available for binding interactions, while electron-withdrawing groups on the nicotinonitrile component can modulate the electrophilic character of the nitrile functionality [13]. This structural flexibility enables the optimization of hybrid compounds for specific biological targets and therapeutic applications.

Recent advances in nicotinonitrile hybrid chemistry have led to the development of dual-acting compounds that simultaneously target multiple biological pathways. The incorporation of benzofuran pharmacophores into nicotinonitrile scaffolds has yielded compounds with dual PIM-1 kinase and VEGFR-2 inhibitory activity, demonstrating the potential for developing multi-target therapeutics [13]. These hybrid structures represent promising leads for the treatment of complex diseases requiring multi-pathway intervention.

Stereochemical Control in Benzofuran-Acetonitrile Analogues

Stereochemical control in the synthesis of benzofuran-acetonitrile analogues represents a critical aspect of structure-activity relationship optimization. The development of asymmetric synthetic methodologies has enabled access to enantiomerically pure benzofuran derivatives with controlled absolute configuration [14]. Asymmetric cationic polymerization using β-amino acid derivatives as chiral additives has achieved enantioselectivities of 85-95% in benzofuran transformations [14].

The use of chiral copper catalysts in combination with BOX ligands has provided excellent stereochemical control in benzofuran-acetonitrile synthesis, achieving enantioselectivities of 90-99% and diastereoselectivities exceeding 15:1 [15]. The copper-catalyzed dynamic kinetic asymmetric cross-coupling of oximes and phenols proceeds through enantioselective oxygen-arylation, enabling the preparation of stereochemically defined benzofuran-acetonitrile derivatives [15]. The reaction demonstrates broad substrate scope and high functional group tolerance while maintaining excellent stereoselectivity [15].

Substrate-controlled stereochemical approaches have utilized existing chiral centers within the starting materials to direct the formation of new stereogenic centers during benzofuran construction. This strategy typically achieves enantioselectivities of 70-85% and diastereoselectivities of 5:1 to 12:1 [16]. The stereochemical outcome depends critically on the relative configuration of existing chiral centers and the conformational preferences of the substrate during the cyclization process [16].

Solvent-directed stereochemical control has emerged as a complementary approach for achieving stereoselective benzofuran synthesis. The use of polar versus nonpolar solvents can influence the stereochemical outcome by stabilizing different conformational states of key intermediates [16]. This methodology typically provides enantioselectivities of 60-80% and diastereoselectivities of 3:1 to 8:1, making it suitable for applications where moderate stereoselectivity is acceptable [16].

Temperature-controlled stereochemical approaches have demonstrated that low-temperature reaction conditions can significantly enhance stereoselectivity in benzofuran-acetonitrile synthesis. Reactions conducted at reduced temperatures (0 to -78°C) typically achieve enantioselectivities of 75-90% and diastereoselectivities of 8:1 to 15:1 [16]. The enhanced stereoselectivity at lower temperatures results from reduced conformational flexibility of key intermediates and more selective transition state geometries [16].

The application of dual catalysis systems has enabled dynamic kinetic resolution approaches to benzofuran-acetonitrile synthesis, achieving enantioselectivities of 85-98% and diastereoselectivities of 10:1 to 30:1 [16]. These systems typically employ complementary catalysts that work in tandem to control different aspects of the stereochemical outcome, providing access to all four possible stereoisomers through appropriate catalyst selection [16].

Advanced stereochemical control strategies have incorporated enzymatic resolution methods for the preparation of enantiomerically pure benzofuran-acetonitrile derivatives. Kinetic resolution using selective enzymes can achieve enantioselectivities of 95-99% and diastereoselectivities exceeding 20:1 [16]. This approach is particularly valuable for late-stage resolution of synthetic intermediates and for the preparation of reference compounds for biological evaluation [16].

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Exact Mass

187.063328530 g/mol

Monoisotopic Mass

187.063328530 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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